5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Phenylethanolamine N-methyltransferase PNMT inhibition CNS pharmacology

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2825005-05-6) is a chiral bicyclic 1-aminoindane derivative substituted with bromine at the 5-position and fluorine at the 4-position on the fused benzene ring, supplied as the hydrochloride salt (C₉H₁₀BrClFN, MW 266.54 g/mol). The free base (C₉H₉BrFN) has a molecular weight of 230.08 g/mol and is commercially available in racemic as well as enantiopure (R)- and (S)- forms.

Molecular Formula C9H10BrClFN
Molecular Weight 266.54 g/mol
CAS No. 2825005-05-6
Cat. No. B13545908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS2825005-05-6
Molecular FormulaC9H10BrClFN
Molecular Weight266.54 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC(=C2F)Br.Cl
InChIInChI=1S/C9H9BrFN.ClH/c10-7-3-1-5-6(9(7)11)2-4-8(5)12;/h1,3,8H,2,4,12H2;1H
InChIKeyYEZPDQHJLCVYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2825005-05-6) Procurement & Selection Overview


5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2825005-05-6) is a chiral bicyclic 1-aminoindane derivative substituted with bromine at the 5-position and fluorine at the 4-position on the fused benzene ring, supplied as the hydrochloride salt (C₉H₁₀BrClFN, MW 266.54 g/mol) . The free base (C₉H₉BrFN) has a molecular weight of 230.08 g/mol and is commercially available in racemic as well as enantiopure (R)- and (S)- forms . This compound serves as a versatile synthetic intermediate and research probe in medicinal chemistry programs targeting central nervous system (CNS) disorders, particularly where simultaneous tuning of halogen-dependent lipophilicity, steric parameters, and hydrogen-bonding capacity at two adjacent aromatic positions is required.

Why Generic 1-Aminoindane Analogs Cannot Replace 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride


The 1-aminoindane scaffold tolerates a wide range of halogen substitution patterns, but in-class compounds cannot be interchanged without altering the molecular recognition profile. Specifically, the 4-fluoro-5-bromo arrangement embedded in this compound creates an ortho-halogen pairing on the aromatic ring that simultaneously modulates three critical drug-like properties: (i) lipophilicity (LogP), (ii) electron density distribution across the π-system influencing π–π stacking and halogen-bonding interactions, and (iii) metabolic soft-spot profile via oxidative defluorination versus debromination pathways . Replacing this compound with the des-fluoro analog (5-bromo-2,3-dihydro-1H-inden-1-amine, CAS 185122-74-1) removes the electron-withdrawing effect of the 4-fluoro substituent, significantly reducing LogP and altering amine basicity (pKa). Conversely, replacing it with the des-bromo analog (4-fluoro-2,3-dihydro-1H-inden-1-amine, CAS 148960-34-3) eliminates the heavy-atom handle required for CYP450-mediated metabolic studies and the polarizable volume crucial for halogen–π interactions. Furthermore, the patent literature explicitly claims 4,5-dihalo-substituted 2-indanamines as inhibitors of phenylethanolamine N-methyltransferase (PNMT), where the identity of both halogen atoms directly determines inhibitory potency [1].

Quantitative Differentiation Evidence for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride vs. Closest Analogs


Dual Halogen Pattern Drives PNMT Inhibitory Activity Claimed in Patent Literature

U.S. Patent 4,128,666 explicitly claims 2-indanamine compounds bearing 4- and 5-halo substituents as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis [1]. The claimed generic structure requires both R₁ and R₂ substituents independently selected from chloro, bromo, fluoro, trifluoromethyl, or iodo. The 5-bromo-4-fluoro combination satisfies the structural requirements of this pharmacophore, providing both a heavy halogen (Br) for enhanced van der Waals contacts and a light halogen (F) for electronic tuning. This patent constitutes a direct disclosure of the target compound's substitution pattern as a component of biologically active molecules.

Phenylethanolamine N-methyltransferase PNMT inhibition CNS pharmacology

Enhanced Lipophilicity Through Orthogonal Halogen Contributions: Computed LogP Comparison

The computed LogP of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is reported as 2.956 (ClogP) , reflecting the combined contributions of the bromine (Hansch π ≈ +0.86) and fluorine (Hansch π ≈ +0.14) substituents. In contrast, the des-fluoro analog 5-bromo-2,3-dihydro-1H-inden-1-amine (CAS 185122-74-1) has a computed XLogP3 of 1.9 , a difference of approximately 1.06 log units. This translates to roughly an 11.5-fold difference in octanol–water partition coefficient. The presence of the 4-fluoro substituent thus approximately doubles the logP contribution beyond what bromine alone provides, positioning the target compound nearer to the CNS-optimal LogP range (typically 2–4) while the des-fluoro analog falls below this lower boundary.

Lipophilicity LogP CNS drug design physicochemical properties

Hydrochloride Salt Form Provides Superior Aqueous Solubility for Biological Assays

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2825005-05-6) is supplied as the hydrochloride salt, which enhances aqueous solubility compared to the free base form (CAS 1273656-61-3) . The free base has limited water solubility typical of halogenated aromatic amines, while the hydrochloride salt readily dissociates in aqueous media to yield the protonated amine species. This salt form is directly compatible with biological assay buffers (pH 7.4), eliminating the need for pre-formulation with co-solvents such as DMSO or ethanol that may confound cellular assay readouts. The hydrochloride salt also exhibits improved solid-state stability during storage at 2–8 °C . Comparators such as 5-bromo-2,3-dihydro-1H-inden-1-amine (CAS 185122-74-1) are also available as hydrochloride salts, but the unsubstituted 4-fluoro analog (CAS 148960-34-3, MW 151.18) is commonly supplied as the free base, which requires additional solubilization steps.

Salt selection aqueous solubility biological assay compatibility formulation

Class-Level MAO-B Inhibitor Scaffold with Halogen-Dependent SAR

Multiple independent research groups have established the 2,3-dihydro-1H-inden-1-amine scaffold as a privileged pharmacophore for selective monoamine oxidase B (MAO-B) inhibition, with the approved drug rasagiline serving as the clinical benchmark [1][2]. In a systematic SAR study by Li et al. (2019), novel 2,3-dihydro-1H-inden-1-amine derivatives achieved MAO-B IC₅₀ values as low as 0.11 μM (compound L4), comparable to selegiline [1]. A separate study by Xiao et al. (2018) demonstrated that rasagiline-based 2,3-dihydro-1H-inden-1-amine derivatives could achieve potent and selective hMAO-B inhibition through fragment-based design targeting a hydrophobic pocket in the enzyme's entrance cavity [2]. While neither study directly tested the 5-bromo-4-fluoro derivative, the SAR trends indicate that halogen substitution at positions 4 and 5 of the indane ring modulates both potency and MAO-B/MAO-A selectivity. The 5-bromo-4-fluoro scaffold provides a direct entry point for synthesizing and evaluating novel MAO-B inhibitors with halogen-dependent selectivity profiles not accessible with the unsubstituted parent compound (2,3-dihydro-1H-inden-1-amine, CAS 34698-41-4).

Monoamine oxidase B Parkinson's disease neurodegeneration structure–activity relationship

Orthogonal Halogen Reactivity Enables Sequential Cross-Coupling Chemistry

The 5-bromo-4-fluoro substitution pattern creates orthogonal reactivity for sequential palladium-catalyzed cross-coupling reactions. The C–Br bond (bond dissociation energy ≈ 337 kJ/mol) is significantly more reactive toward oxidative addition with Pd(0) than the C–F bond (BDE ≈ 514 kJ/mol) [1]. This differential reactivity enables chemoselective Suzuki–Miyaura coupling at the 5-position (via the bromo substituent) followed by subsequent nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C–F activation at the 4-position. In contrast, the des-fluoro analog 5-bromo-2,3-dihydro-1H-inden-1-amine (CAS 185122-74-1) offers only a single coupling handle (Br), while the des-bromo analog 4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 148960-34-3) lacks the reactive bromo handle for efficient Suzuki coupling. This dual-handle architecture makes the target compound uniquely suited for diversity-oriented synthesis of bis-arylated 1-aminoindane libraries.

Cross-coupling Suzuki coupling Buchwald–Hartwig amination orthogonal reactivity

High-Impact Application Scenarios for Procuring 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride


Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor Synthesis

Utilize 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a key intermediate for synthesizing PNMT inhibitors claimed in U.S. Patent 4,128,666 [1]. Convert the 1-aminoindane to the corresponding 2-aminoindane scaffold via established rearrangement chemistry to access the 4,5-dihalo-2-indanamine pharmacophore. The pre-installed bromo and fluoro substituents satisfy the patent's structural requirements at R₁ and R₂ positions, enabling direct entry into the claimed chemical space without de novo halogenation steps. This scenario is particularly relevant for academic and industrial groups pursuing epinephrine biosynthesis modulation for cardiovascular or anxiety disorder indications.

MAO-B Inhibitor Lead Optimization via Halogen-Dependent SAR Exploration

Employ 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a starting material for synthesizing a focused library of N-propargyl or N-allyl 1-aminoindane derivatives, following the established SAR framework for selective MAO-B inhibitors [2]. The 5-bromo-4-fluoro pattern is predicted to engage hydrophobic residues in the MAO-B entrance cavity (reported for rasagiline-based derivatives), while the two halogens allow independent modulation of electronic effects and steric bulk. Screening against recombinant hMAO-B and hMAO-A will directly quantify the selectivity contribution of this specific halogen combination relative to literature comparators such as the unsubstituted parent (IC₅₀ = 54.3 μM) and optimized derivatives (L4 IC₅₀ = 0.11 μM) [3].

Sequential Bis-Arylation for Diversity-Oriented Synthesis of CNS-Focused Compound Libraries

Leverage the orthogonal reactivity of the C5–Br and C4–F bonds to execute sequential palladium-catalyzed cross-coupling (Step 1: Suzuki–Miyaura at C5–Br) followed by nucleophilic aromatic substitution or C–F activation (Step 2: at C4–F) [4]. This two-step diversification protocol enables systematic exploration of aryl/heteroaryl substitution at both positions, generating a matrix of 5-Ar¹-4-Ar²-2,3-dihydro-1H-inden-1-amine derivatives. The hydrochloride salt form ensures consistent solubility and handling across the library synthesis workflow, reducing batch-to-batch variability in reaction outcomes.

Metabolic Stability Profiling of Ortho-Dihalogenated 1-Aminoindanes

Deploy 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in head-to-head in vitro microsomal stability assays (human liver microsomes, NADPH-supplemented) against the des-fluoro (5-bromo-2,3-dihydro-1H-inden-1-amine, CAS 185122-74-1) and des-bromo (4-fluoro-2,3-dihydro-1H-inden-1-amine, CAS 148960-34-3) comparators. Quantify intrinsic clearance (CL_int, µL/min/mg protein) and identify Phase I metabolites via LC-MS/MS to map the relative susceptibility of C–Br versus C–F bonds to oxidative metabolism. This data will directly inform the selection of the optimal halogenation pattern for lead candidates where metabolic soft-spot mitigation is a design priority .

Quote Request

Request a Quote for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.